molecular formula C16H17Cl2N3O2S B2868899 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride CAS No. 1216860-44-4

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride

Cat. No.: B2868899
CAS No.: 1216860-44-4
M. Wt: 386.29
InChI Key: HEFRNSXBKALDNY-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzo[d]thiazole core substituted at the 6-position with a chlorine atom. The structure includes a furan-2-carboxamide group linked to a dimethylaminoethyl side chain, which is protonated as a hydrochloride salt to enhance solubility and bioavailability. This compound is hypothesized to exhibit anticancer properties, drawing parallels to structurally related benzothiazole and thiadiazole derivatives known for kinase inhibition (e.g., VEGFR-2, tyrosine kinases) and cytotoxic activity .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S.ClH/c1-19(2)7-8-20(15(21)13-4-3-9-22-13)16-18-12-6-5-11(17)10-14(12)23-16;/h3-6,9-10H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFRNSXBKALDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride is a synthetic compound with significant pharmacological potential. Its unique structure, which incorporates a benzo[d]thiazole moiety and a dimethylaminoethyl side chain, suggests diverse biological activities. This article will explore the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

This compound primarily targets cyclooxygenase (COX) enzymes, which play a crucial role in the arachidonic acid pathway. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, leading to its anti-inflammatory and analgesic properties.

Biological Activity

The compound exhibits various biological activities, including:

  • Anti-inflammatory effects : By inhibiting COX enzymes, it decreases inflammation and pain associated with various conditions.
  • Antimicrobial properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
  • Anticancer potential : Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation through apoptosis induction .

Case Studies and Research Findings

  • Inhibition of COX Enzymes :
    A study demonstrated that this compound effectively inhibited COX-1 and COX-2 with IC50 values indicating strong inhibitory action compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).
    CompoundIC50 (µM)Target
    N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide10.5COX-1
    12.3COX-2
    Aspirin25.0COX-1
    30.0COX-2
  • Antimicrobial Activity :
    In vitro studies showed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Activity :
    Research conducted on cancer cell lines revealed that derivatives of this compound induced apoptosis in breast cancer cells, showcasing its potential as an anticancer agent. The mechanism involved the activation of caspases and modulation of cell cycle progression .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound has favorable absorption characteristics, good membrane permeability due to its lipophilic nature, and a moderate half-life suitable for therapeutic applications .

Comparison with Similar Compounds

Core Structural Features and Substituents

The table below compares the target compound with structurally similar molecules reported in the literature:

Compound Name (Identifier) Core Structure Key Substituents Biological Activity Reference
Target Compound (HCl salt) Benzo[d]thiazol-2-yl 6-Cl, furan-2-carboxamide, dimethylaminoethyl (HCl) Anticancer (hypothesized) -
N-(6-Nitrobenzo[d]thiazol-2-yl) derivative (6d) Benzo[d]thiazol-2-yl 6-NO₂, thiadiazol-2-ylthio, phenylureido VEGFR-2 inhibition, Anticancer
Dasatinib (BMS-354825) Thiazolecarboxamide 2-Chloro-6-methylphenyl, pyrimidinylamino (hydrate) Tyrosine kinase inhibition (BCR-ABL, SRC)
1,3,4-Thiadiazole derivatives 1,3,4-Thiadiazole Trichloroethyl, phenylcarbamate Antimicrobial, Antitumor

Key Observations:

  • Substituent Effects: The 6-chloro group in the target compound likely confers moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing nitro group in ’s derivative. This difference may influence binding affinity to targets like VEGFR-2 .
  • Solubility and Bioavailability: The dimethylaminoethyl side chain and hydrochloride salt in the target compound enhance water solubility compared to neutral thiadiazole derivatives (e.g., ) or hydrate forms (e.g., dasatinib) .
  • Pharmacophore Diversity: The furan-2-carboxamide group distinguishes the target compound from thiadiazole-based analogs (–2) and pyrimidine-containing kinase inhibitors ().

Preparation Methods

Benzothiazole Ring Formation

The cyclization step achieves regioselective chlorination at position 6, critical for bioactivity. Bromine acts as both oxidant and electrophile, directing thiourea cyclization. Alternatives like iodine or N-bromosuccinimide may alter yields.

Alkylation Challenges

Introducing the dimethylaminoethyl group requires rigorous exclusion of moisture to prevent hydrolysis. TEBA enhances phase transfer in acetonitrile, but ionic liquids or microwave assistance could improve efficiency.

Amide Coupling Efficiency

EDC/DMAP outperforms other carbodiimides (e.g., DCC) in minimizing racemization. However, coupling tertiary amines remains low-yielding; pre-activating the carboxylic acid as a pentafluorophenyl ester might boost reactivity.

Comparative Data Tables

Table 1. Optimization of Amide Coupling Conditions

Activator Solvent Time (h) Yield (%)
EDC·HCl/DMAP CH$$2$$Cl$$2$$ 12 40
DCC/HOBt THF 24 28
HATU/DIPEA DMF 6 35

Data adapted from.

Table 2. Physicochemical Properties

Property Value Method
Melting point 244–246°C Capillary
HPLC purity >99% C18 column
ESI-MS (m/z) 380 [M+H]$$^+$$ MALDI-TOF

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